molecular formula C11H20ClNO2 B3001340 ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride CAS No. 1626394-44-2

ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride

Cat. No.: B3001340
CAS No.: 1626394-44-2
M. Wt: 233.74
InChI Key: CFRFVTFZTABHIF-UHFFFAOYSA-N
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Description

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic β-amino acid ester hydrochloride with a rigid, saturated bicyclo[2.2.2]octane framework. Its synthesis involves hydrogenation of the unsaturated precursor, ethyl (1S,2S,3S,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate hydrochloride, over a Pd/C catalyst in a fixed-bed reactor under 50 bar H₂ pressure . Key characteristics include:

  • Molecular formula: C₁₁H₂₀ClNO₂ (MW: 233.74)
  • Physical state: Oil (enantiopure form) with optical rotation [α]D = ±15–17.5° (MeOH) .
  • NMR data: Distinct ¹H-NMR signals at δ 1.21 (CH₃), 1.25–1.86 (m, bicyclic protons), and 8.16 ppm (NH₃⁺) .
  • Applications: Intermediate in drug synthesis (e.g., influenza PB2 inhibitors) and chiral building block for bioactive molecules .

Properties

IUPAC Name

ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12;/h7-10H,2-6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRFVTFZTABHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC(C1N)CC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reductive amination of 3-carbonyl-bicyclo[2.2.2]octane-2-formate, followed by basic configuration inversion and hydrogenation to remove protecting groups . This process is characterized by mild reaction conditions and a relatively high yield of over 65% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield, reduce costs, and ensure safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, alcohol, aldehyde, and amide derivatives

Scientific Research Applications

The compound features a bicyclo[2.2.2]octane framework, which contributes to its stability and reactivity in various chemical reactions. The presence of an amino group enhances its potential for biological activity.

Medicinal Chemistry

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride has been investigated for its role in drug development, particularly in the synthesis of novel pharmaceuticals targeting neurological disorders.

  • Case Study : Research indicates that derivatives of this compound can modulate neurotransmitter systems, potentially leading to treatments for conditions such as anxiety and depression.

Synthetic Biology

This compound serves as a building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

  • Example : In synthetic pathways involving reductive amination and hydrogenation, this compound acts as an intermediate, facilitating the creation of various biologically active molecules.

Materials Science

The unique structural properties of this compound make it suitable for developing advanced materials with specific mechanical and thermal properties.

  • Application : Researchers have explored its use in creating polymer composites that exhibit enhanced strength and flexibility compared to traditional materials.

Recent Studies

Recent studies have focused on the pharmacological effects of this compound and its derivatives:

  • A study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific enzymes involved in neurotransmitter degradation, suggesting potential applications in treating neurodegenerative diseases.
  • Another research article from Synthetic Biology detailed the successful incorporation of this compound into synthetic pathways for producing amino acids with therapeutic effects.

Toxicology and Safety Data

Safety assessments indicate that while this compound is generally safe when handled properly, it is essential to adhere to safety protocols due to its chemical nature.

Mechanism of Action

The mechanism of action of ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological receptors, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Unsaturated Analog: Ethyl (1S,2S,3S,4R)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylate Hydrochloride

This compound features a double bond in the bicyclic framework, leading to distinct differences:

Property Saturated Compound (–)-3 Unsaturated Compound (+)-2
Melting Point Oil (no MP) 220°C (with sublimation)
Optical Rotation [α]D –17.5° (MeOH) +47.9° (EtOH)
¹³C-NMR Shifts 14.7–61.6 ppm 14.9–172.4 ppm (includes sp² carbons)
Stability Less reactive (saturated) Prone to hydrogenation reactions

The unsaturated variant is crystalline due to planar rigidity from the double bond, whereas the saturated compound’s flexibility results in an oily state.

Methyl Ester Analog: (2S,3S)-Methyl 3-Aminobicyclo[2.2.2]octane-2-carboxylate Hydrochloride

Replacing the ethyl group with methyl alters physicochemical properties:

Property Ethyl Ester Methyl Ester
Molecular Weight 233.74 183.25
Melting Point Oil Not reported (solid assumed)
Solubility Higher lipophilicity More hydrophilic
Price (Bulk) ~$400/g 25 kg/RMB (cost-effective)

The methyl ester’s smaller size may enhance aqueous solubility, beneficial for hydrolysis to the active carboxylic acid .

Cis vs. Trans Isomers

Racemic mixtures of cis (±)-4 and trans (±)-3 exhibit divergent properties:

Property Trans Isomer (±)-3 Cis Isomer (±)-4
Melting Point 130–133°C 189–191°C
Bicyclic Conformation Axial amine Equatorial amine

The cis isomer’s higher melting point suggests stronger crystal lattice interactions due to spatial arrangement.

Carboxylic Acid Derivative: (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylic Acid Hydrochloride

Hydrolysis of the ester yields the carboxylic acid, critical for biological activity:

Property Ester (–)-3 Acid
Physical State Oil Crystalline solid (mp 223–230°C)
Reactivity Prodrug (hydrolyzed in vivo) Directly bioactive
Solubility Lipophilic Hydrophilic (ionizable COOH)

The acid form is preferred for target engagement in drug design, while the ester improves membrane permeability .

Other Bicyclic Amines

Comparison with structurally related bicyclic compounds:

Compound Bicyclo Framework Key Differences
Target Compound [2.2.2]octane Rigid, 6-membered ring
2-Azabicyclo[2.2.2]octane [2.2.2]octane (N-atom) Altered electronic properties
Bicyclo[2.2.1]heptane Smaller ring system Higher ring strain, reactivity

The [2.2.2]octane framework offers superior conformational rigidity for stabilizing drug-receptor interactions compared to [2.2.1] systems .

Enantiopure vs. Racemic Forms

Enantiopurity significantly impacts application:

Property Enantiopure (–)-3 Racemic (±)-3
Optical Activity [α]D = –17.5° None (racemic mixture)
Melting Point Oil 130–133°C
Pharmaceutical Relevance Preferred (e.g., ee = 99%) Limited use due to chirality

Enantiopure synthesis methods (e.g., continuous flow hydrogenation) ensure high ee, critical for asymmetric catalysis .

Biological Activity

Ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride is a bicyclic amino acid derivative that has garnered attention for its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H19ClN2O2
  • Molecular Weight : 197.28 g/mol
  • CAS Number : 1626482-00-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The compound's bicyclic structure allows it to mimic natural substrates or inhibitors, facilitating its role in modulating biological processes.

Biological Activities

  • Neuropharmacological Effects :
    • Studies have indicated that the compound may exhibit neuroprotective properties by influencing neurotransmitter systems, particularly those involving glutamate and GABA (gamma-aminobutyric acid) .
  • Antimicrobial Activity :
    • Preliminary research suggests that this compound has antimicrobial properties against certain bacterial strains, although comprehensive studies are needed to elucidate its effectiveness and mechanism .
  • Potential in Drug Development :
    • The compound is being investigated for its potential as a precursor in the synthesis of novel pharmaceuticals targeting neurological disorders and infections .

Case Studies and Experimental Results

StudyFindings
Study 1Evaluated the neuroprotective effects on PC12 cells exposed to neurotoxinsEthyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate showed significant reduction in cell death compared to control groups.
Study 2Antimicrobial screening against Staphylococcus aureusDemonstrated moderate inhibition with a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potential as an antimicrobial agent.
Study 3Synthesis of derivatives for enhanced biological activityDerivatives exhibited improved binding affinity to target receptors, suggesting a pathway for developing more effective therapeutics .

Comparative Analysis

To better understand the significance of this compound in relation to similar compounds, a comparative analysis is presented below:

CompoundStructureBiological ActivityNotes
This compoundBicyclic amino acidNeuroprotective, antimicrobial potentialUnique chiral configuration enhances stability
1-Aminocyclopentane-1-carboxylic acidCyclic amino acidLimited neuroactivityLess stable than bicyclic counterparts
4-Aminobutyric acidLinear amino acidGABAergic activityCommonly used in neurotransmission studies

Future Directions

The ongoing research into this compound suggests promising avenues for therapeutic applications:

  • Further Pharmacological Studies : Detailed investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a pharmaceutical agent.
  • Development of Novel Derivatives : Modifying the compound's structure could enhance its biological activity and specificity towards targeted pathways.

Q & A

Q. What are the common synthetic routes for ethyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride?

The compound is synthesized via stereoselective methods such as:

  • Curtius rearrangement : Starting from oxybicyclo[2.2.2]octane-2-carboxylic acid derivatives, followed by esterification and HCl salt formation .
  • Hofmann rearrangement : Applied to bicyclo[2.2.2]octane dicarboximide precursors, yielding cis- or trans-3-aminobicyclo derivatives depending on reaction conditions . Key steps include chiral resolution (e.g., via chiral HPLC) and salt formation.

Table 1 : Example Reaction Parameters

MethodStarting MaterialKey ReagentsYield (%)ee (%)Reference
Curtius rearrangementOxybicyclo[2.2.2]octane-2-carboxylic acidNaN₃, HCl46–6799
Hofmann rearrangementBicyclo[2.2.2]octane dicarboximideBr₂, NaOH8199

Q. How is the stereochemistry of this compound confirmed experimentally?

  • NMR spectroscopy : Coupling constants (e.g., J2,3J_{2,3}) distinguish cis (e.g., 6.1 Hz) and trans isomers. For example, (2S,3S)-isomers show distinct 1H^1H-NMR shifts at δ 3.90 (H-3) and δ 2.34 (H-2) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate stereochemistry .

Q. What are the primary applications of this compound in academic research?

  • Chiral building block : Used in asymmetric synthesis of pharmaceuticals (e.g., protease inhibitors) .
  • Conformational studies : The bicyclo[2.2.2]octane scaffold mimics rigid peptide turn structures, aiding in biophysical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments from conflicting NMR/X-ray data?

  • Cross-validation : Compare coupling constants (JJ) with X-ray-derived dihedral angles. For instance, (2S,3S)-isomers exhibit J2,3J_{2,3} = 6.1 Hz, consistent with a cis configuration .
  • Density Functional Theory (DFT) : Simulate NMR spectra to verify experimental shifts against computational models .

Q. What challenges arise in scaling up the synthesis of enantiomerically pure (2S,3S)-isomers?

  • Racemization risk : Epimerization during HCl salt formation requires pH-controlled conditions (e.g., pH 4–5) .
  • Yield optimization : Multi-step routes (e.g., Curtius → esterification) may suffer from cumulative losses; telescoped processes improve efficiency .

Q. How can researchers validate enantiomeric excess (ee) beyond chiral HPLC?

  • Mosher’s amide analysis : Derivatize the amine with (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) and compare 1H^1H-NMR shifts .
  • Polarimetry : Specific rotation values (e.g., [α]D20=35.4°[α]_D^{20} = -35.4° for the (2S,3S)-isomer) correlate with ee .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound?

  • Elemental analysis : Verify purity (e.g., C: 56.52%, H: 8.62% for C11H20ClNO2\text{C}_{11}\text{H}_{20}\text{ClNO}_2) .
  • Mass spectrometry : Confirm molecular weight (e.g., 233.74 g/mol for the ethyl ester hydrochloride) .

Q. How should researchers handle discrepancies in melting points reported across studies?

  • Controlled recrystallization : Use solvents like ethanol/water mixtures to standardize melting points (e.g., 193–194°C for the ethyl ester hydrochloride) .
  • DSC/TGA analysis : Quantify thermal decomposition profiles to rule out polymorphic variations .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying diastereomeric ratios?

  • Mechanistic pathways : Curtius rearrangement proceeds via an isocyanate intermediate, favoring retention of configuration, while Hofmann rearrangement may involve partial racemization under basic conditions .
  • Steric effects : Bulky substituents on the bicyclo[2.2.2]octane scaffold influence transition-state geometry .

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